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Cbz-l-tryptophan methyl ester

Cat. No.: B13390793
M. Wt: 352.4 g/mol
InChI Key: DYWXSVJXETXGGQ-UHFFFAOYSA-N
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Description

Significance of Protected L-Tryptophan Derivatives in Contemporary Organic Synthesis

L-tryptophan and its derivatives are fundamental precursors in the biosynthesis of numerous nonribosomal peptide antibiotics and other biologically active natural products. rsc.orgnih.gov The indole (B1671886) moiety of tryptophan is a versatile nucleophile and can be functionalized at multiple positions, making it a valuable component in the synthesis of complex molecules. nih.govchim.it

However, the inherent reactivity of the amino and carboxylic acid groups in tryptophan necessitates the use of protecting groups to prevent unwanted side reactions and uncontrolled polymerization during chemical synthesis. peptide.com Protected L-tryptophan derivatives, such as Cbz-L-tryptophan methyl ester, allow for the selective modification of the indole ring or coupling with other molecules in a controlled manner. chim.it This control is crucial for the construction of peptides with specific sequences and for the synthesis of complex natural products and their analogues. peptide.comnih.gov The development of methods for creating substituted tryptophan analogues is a key area of research, enabling the synthesis of compounds with potentially enhanced or novel biological activities. rsc.orgnih.gov

Strategic Role of N-Benzyloxycarbonyl (Cbz) Protection and Methyl Esterification

The strategic implementation of the N-benzyloxycarbonyl (Cbz) protecting group and methyl esterification is a cornerstone of modern synthetic chemistry, particularly in the realm of peptide synthesis. total-synthesis.combachem.com

N-Benzyloxycarbonyl (Cbz) Protection:

The Cbz group, introduced by Leonidas Zervas and Max Bergmann, was a seminal discovery that revolutionized controlled peptide chemistry. total-synthesis.com It protects the nucleophilic amine group as a less reactive carbamate, preventing it from participating in undesired reactions. total-synthesis.com A key advantage of the Cbz group is its stability under a range of conditions, including basic and mildly acidic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc. peptide.comtotal-synthesis.com This orthogonality is critical in multi-step syntheses where different protecting groups need to be removed selectively. The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. acs.org Its removal is most commonly achieved through catalytic hydrogenation (hydrogenolysis), a mild method that cleaves the group to release the free amine, toluene, and carbon dioxide. total-synthesis.comontosight.ai

Methyl Esterification:

Esterification of the carboxylic acid group of an amino acid, such as tryptophan, to its methyl ester is a common strategy to prevent its participation in amide bond formation when the amino group is the intended nucleophile. ontosight.airsc.org This protection allows for controlled coupling reactions. L-tryptophan methyl ester is typically synthesized from L-tryptophan through esterification with methanol (B129727), often under acidic conditions or using reagents like dimethylcarbonate. ontosight.airsc.orggoogle.com The methyl ester can be hydrolyzed back to the carboxylic acid, usually under basic conditions, when required for subsequent synthetic steps. acs.org

The combination of Cbz protection at the amine and methyl esterification at the carboxylic acid provides a fully protected tryptophan building block, enabling precise and sequential chemical manipulations essential for the total synthesis of complex molecules. acs.org

Overview of Key Research Avenues for this compound

This compound serves as a crucial intermediate in several key areas of chemical research, primarily centered on the synthesis of biologically active compounds and complex natural products.

Total Synthesis of Natural Products:

A significant application of this compound and its derivatives is in the total synthesis of complex indole alkaloids and peptide-based natural products. For instance, research has shown its utility as a starting material or key intermediate in the synthesis of compounds like stephacidins and avrainvillamide. acs.org In these syntheses, the protected tryptophan unit is coupled with other fragments, and the protecting groups are manipulated at strategic points to facilitate cyclizations and other key bond-forming reactions. acs.orgnih.gov For example, in the synthesis of celogentin C, a Cbz-protected tryptophan derivative was crucial for constructing a key dipeptide intermediate. nih.gov

Peptide Synthesis:

While solid-phase peptide synthesis (SPPS) often employs Fmoc or Boc protecting groups, Cbz-protected amino acids have a long history and remain important, especially in solution-phase peptide synthesis. peptide.comnih.gov this compound can be incorporated into peptide chains. For example, it has been used in the synthesis of dipeptides, such as N-(benzyloxycarbonyl)-L-tryptophanyl-D-tryptophan methyl ester. lookchem.com The Cbz group's unique removal conditions (hydrogenolysis) offer an alternative to the acid-labile Boc and base-labile Fmoc groups, providing strategic flexibility in the synthesis of complex peptides. total-synthesis.com

Development of Novel Synthetic Methodologies:

Researchers also utilize this compound and similar derivatives to develop and showcase new synthetic methods. This includes the development of novel coupling reagents and strategies for forming challenging peptide bonds or for the functionalization of the tryptophan indole nucleus. acs.org For example, studies have explored the use of various coupling agents like HATU and BOPCl with Cbz-protected amino acid derivatives to optimize the formation of amide bonds. acs.org Furthermore, derivatives of Cbz-tryptophan have been used to explore C-H activation and arylation reactions on the indole ring. chim.it

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₂₀N₂O₄ nih.govnih.gov
Molecular Weight 352.4 g/mol nih.govnih.gov

| IUPAC Name | methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | nih.gov |

Table of Mentioned Compounds

Compound Name Other Names
This compound N-Benzyloxycarbonyl-L-tryptophan methyl ester, Z-Trp-OMe
L-Tryptophan Trp
Benzyl chloroformate Cbz-Cl
L-Tryptophan methyl ester H-Trp-OMe
N-Boc-L-tryptophan Boc-Trp-OH
Fmoc-L-tryptophan Fmoc-Trp-OH
Stephacidin A
Avrainvillamide
Celogentin C
N-(benzyloxycarbonyl)-L-tryptophanyl-D-tryptophan methyl ester Z-L-Trp-D-Trp-OMe
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
BOPCl Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O4 B13390793 Cbz-l-tryptophan methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWXSVJXETXGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cbz L Tryptophan Methyl Ester and Its Derivatives

Established Procedures for the Synthesis of Cbz-L-Tryptophan Methyl Ester

The synthesis of this compound is a two-step process that involves the protection of the amino group followed by the esterification of the carboxylic acid.

Protection Strategies for the Amino Group (Cbz)

The most common method for the protection of the α-amino group of L-tryptophan is the use of benzyl (B1604629) chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The Cbz group is favored for its stability under various reaction conditions and its ease of removal by catalytic hydrogenation. organic-chemistry.org

Table 1: Reagents for Cbz Protection of L-Tryptophan

ReagentBaseSolvent
Benzyl Chloroformate (Cbz-Cl)Sodium BicarbonateWater/Dioxane
Benzyl Chloroformate (Cbz-Cl)TriethylamineDichloromethane

This table summarizes common reagents used for the Cbz protection of the amino group in L-tryptophan.

Esterification Protocols for the Carboxylic Acid Moiety

Following the protection of the amino group, the carboxylic acid is esterified to its methyl ester. A common method involves reacting N-Cbz-L-tryptophan with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, thionyl chloride in methanol can be used for the esterification.

Another mild and effective method for the esterification of acid-sensitive amino acids like tryptophan is based on the thermal decomposition of benzyldimethylanilinium salts. publish.csiro.au This procedure avoids the strongly acidic conditions that can degrade the indole (B1671886) ring.

Enzymatic methods have also been explored for the esterification of N-protected amino acids. researchgate.net For instance, proteases like Alcalase have been shown to catalyze the esterification of N-Cbz-L-tyrosine with secondary alcohols, suggesting a potential for similar applications with tryptophan derivatives. researchgate.net

Table 2: Esterification Methods for N-Cbz-L-Tryptophan

MethodReagentsKey Features
Acid-CatalyzedMethanol, Sulfuric Acid/Hydrochloric AcidTraditional and widely used method.
Thionyl ChlorideMethanol, Thionyl ChlorideEffective for generating the methyl ester.
Benzyldimethylanilinium Salt DecompositionBenzyldimethylanilinium hydroxide, TolueneMild conditions, suitable for acid-sensitive substrates. publish.csiro.au
EnzymaticProtease (e.g., Alcalase), MethanolBiocatalytic, operates under mild conditions. researchgate.net

This table outlines various protocols for the esterification of the carboxylic acid in N-Cbz-L-tryptophan.

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of this compound involves careful control of reaction conditions to maximize yield and minimize side reactions. For the Cbz protection step, maintaining a low temperature and controlled addition of Cbz-Cl can prevent the formation of over-protected byproducts.

In the esterification step, the choice of method can significantly impact the yield. While traditional acid-catalyzed methods are robust, the milder conditions of the benzyldimethylanilinium salt decomposition can lead to higher yields with sensitive substrates like tryptophan. publish.csiro.au Purification techniques such as column chromatography are often employed to obtain the final product with high purity. cdnsciencepub.com

Advanced Syntheses of Functionalized this compound Analogues

The functionalization of the this compound scaffold is of great interest for creating novel peptides and pharmacologically active molecules. Advanced synthetic strategies focus on the regioselective modification of the indole nucleus and the introduction of substituents at the α-carbon.

Regioselective Functionalization of the Indole Nucleus

The indole ring of tryptophan presents multiple sites for functionalization. The development of methods for regioselective modification is a key area of research.

C2-Arylation: Palladium-catalyzed C-H activation has been successfully used for the C2-arylation of Nα-Cbz-D-Trp methyl ester. researchgate.net This reaction is typically carried out using an aryl iodide in the presence of a palladium catalyst and a silver salt, often under microwave irradiation to reduce reaction times. researchgate.net Metal-free photoredox catalysis using aryldiazonium salts also provides a mild and selective method for C2-arylation. nih.gov

C7-Functionalization: Directing functionalization to the C7 position of the indole has been a significant challenge. One successful approach involves an iridium-catalyzed C-H borylation, which selectively installs a boronate group at the C7 position of N-Boc-L-tryptophan methyl ester. nih.govorgsyn.org This boronate can then be further manipulated to introduce other functional groups.

Table 3: Regioselective Functionalization of the Indole Nucleus

PositionMethodReagents/Catalyst
C2Palladium-Catalyzed C-H ActivationPd(OAc)₂, Aryl Iodide, AgBF₄ researchgate.net
C2Photoredox CatalysisAryldiazonium Salt, Eosin Y nih.gov
C7Iridium-Catalyzed Borylation[Ir(cod)OMe]₂, 4,4'-di-tert-butyl-2,2'-bipyridine, Pinacolborane nih.govorgsyn.org

This table details modern methods for the regioselective functionalization of the indole ring in tryptophan derivatives.

Introduction of Substituents at the α-Carbon

Modifying the α-carbon of tryptophan derivatives can lead to peptides with enhanced stability and unique conformational properties.

α-Methylation: The introduction of a methyl group at the α-carbon can significantly increase a peptide's resistance to proteolytic degradation. researchgate.net Syntheses of α-methyltryptophan derivatives have been achieved through multi-step sequences often involving chiral auxiliaries to control stereochemistry. chim.it

β-Substitution: While not directly at the α-carbon, the synthesis of β-substituted tryptophan analogues is a related and important area. These non-natural amino acids are valuable in structure-activity relationship studies. academie-sciences.fr Multicomponent reactions, such as the condensation of an aldehyde, Meldrum's acid, and indole, provide a versatile route to β-substituted tryptophans. academie-sciences.fr

Chemical Reactivity and Mechanistic Transformations of Cbz L Tryptophan Methyl Ester

Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz) group is a widely employed amine protecting group, and its selective removal from Cbz-L-tryptophan methyl ester is a critical step in many synthetic pathways. guidechem.com The choice of deprotection method is often dictated by the presence of other functional groups within the molecule and the desired reaction conditions.

Catalytic Hydrogenolysis for Cbz Removal

Catalytic hydrogenolysis stands as the most prevalent and mild method for cleaving the Cbz group. masterorganicchemistry.comhighfine.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. taylorfrancis.com The mechanism involves the reduction of the benzyl-oxygen bond, leading to the formation of toluene and an unstable carbamic acid intermediate, which then readily decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing hydrogen donors like formic acid or ammonium formate in the presence of a palladium catalyst. total-synthesis.com This method can be advantageous in setups where handling hydrogen gas is inconvenient. Benzyloxycarbamates are notably more susceptible to hydrogenolysis than benzyl (B1604629) ethers, making this a preferred method for deprotection in nucleoside chemistry where benzyl ethers can be problematic. nih.gov

Table 1: Conditions for Catalytic Hydrogenolysis of this compound

CatalystHydrogen SourceSolventTemperaturePressureReference
10% Pd/CH₂Methanol (B129727)Room Temperature1 atm missouri.edu
5% Pd/CH₂Methanol60 °C1 atm total-synthesis.com
Pd/CAmmonium FormateMethanolRefluxN/A researchgate.net

Alternative Chemo-Selective Decarboxylation Methods

While catalytic hydrogenolysis is highly effective, its application can be limited by the presence of other reducible functional groups. scientificupdate.com In such cases, alternative chemo-selective methods are employed. Acid-mediated deprotection using reagents like HBr in acetic acid provides a metal-free alternative. highfine.comtdcommons.org Lewis acids, such as trimethylsilyl iodide (TMSI), can also facilitate Cbz cleavage, although the generation of benzyl iodide as a byproduct can be a concern due to its alkylating potential. scientificupdate.comresearchgate.net

Recent advancements have explored nucleophilic deprotection protocols. For instance, 2-mercaptoethanol in the presence of a base can effectively remove the Cbz group under mild conditions, offering an alternative for substrates with sensitive functionalities. researchgate.netorganic-chemistry.org Additionally, radical-mediated decarboxylation methods are emerging as a mild approach for modifying amino acids. mdpi.com

Table 2: Alternative Methods for Cbz Deprotection

Reagent/MethodConditionsMechanismReference
HBr/Acetic AcidRoom TemperatureAcid-catalyzed cleavage highfine.com
Trimethylsilyl Iodide (TMSI)Acetonitrile, 0°CLewis acid-mediated cleavage researchgate.net
2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide, 75°CNucleophilic attack organic-chemistry.org
Photoredox CatalysisBlue LED irradiationRadical-mediated decarboxylation mdpi.com

Enzyme-Mediated Cbz Deprotection

Enzymatic methods for Cbz deprotection offer high selectivity and operate under mild, environmentally friendly conditions. Enzymes such as penicillin G acylase can catalyze the hydrolysis of the Cbz group. This approach is particularly valuable when dealing with complex molecules containing multiple sensitive functional groups, as the enzyme's specificity prevents unwanted side reactions. A study demonstrated the use of α-chymotrypsin for the enantioselective hydrolysis of the L-methyl ester of α-[14C]methyl-tryptophan, highlighting the potential of enzymatic resolutions in synthesizing enantiomerically pure compounds. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) System

The indole nucleus of tryptophan is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the indole ring can be influenced by the directing effects of the substituents on the amino acid backbone and the reaction conditions.

Regioselective Nitration Reactions

The introduction of a nitro group onto the indole ring of tryptophan derivatives is a valuable transformation, as the nitro group can be further functionalized. Direct substitution with electrophiles on the indole moiety of tryptophan is generally directed to the 2- or 5-position. chim.it However, the regioselectivity can be controlled by the choice of nitrating agent and reaction conditions.

Halogenation and Pseudohalogenation Strategies

Halogenation of the indole ring provides a handle for further synthetic modifications, such as cross-coupling reactions. Tryptophan halogenases are enzymes that catalyze the regiospecific halogenation of tryptophan. nih.gov For instance, SttH and RebH have been identified as effective halogenases for the C-6 and C-7 positions of tryptophan, respectively. nih.gov Chemical halogenation of indoles typically proceeds via an electrophilic aromatic substitution mechanism. nih.gov Photochemical reactions of indole-containing compounds with halocompounds can also lead to modifications at the 4- and 6-positions of the indole ring. nih.gov

Table 3: Regioselective Halogenation of Tryptophan Derivatives

Halogenating Agent/MethodPosition of HalogenationReference
Tryptophan Halogenase (SttH)C-6 nih.gov
Tryptophan Halogenase (RebH)C-7 nih.gov
Photoreaction with ChloroformC-4 and C-6 nih.gov

Cyanation of Indole Derivatives

The indole moiety of this compound is a nucleophilic heterocycle susceptible to electrophilic substitution. While direct cyanation of this specific compound is not extensively documented, the reactivity of N-protected indoles is well-established, offering viable pathways for introducing a nitrile group. Electrophilic cyanation methods provide a direct route to functionalize the indole ring, typically at the C2 or C3 position.

Modern electrochemical approaches enable the site-selective C-H cyanation of indoles without the need for transition-metal catalysts. organic-chemistry.org Using trimethylsilyl cyanide (TMSCN) as the cyanide source and a redox catalyst like tris(4-bromophenyl)amine, this method can achieve high regioselectivity for either C2- or C3-cyanated indoles under mild, room-temperature conditions. organic-chemistry.org Mechanistic studies suggest these reactions proceed through a radical pathway initiated by the anodic oxidation of the indole to a radical cation. organic-chemistry.org Another strategy involves organophosphorus-catalyzed electrophilic cyanation using sodium cyanate (NaOCN), which avoids more toxic cyanide sources. digitellinc.com These methods represent plausible strategies for the cyanation of the this compound indole ring.

A related transformation, electrophilic thiocyanation, further illustrates the susceptibility of the indole nucleus to attack by electrophiles. The reaction of tryptamine (B22526) derivatives with an electrophilic thiocyanating agent can lead to the formation of 2-SCN tryptamines or, through a tandem dearomative cyclization, 3-SCN pyrroloindolines. nih.gov

Cyclization Reactions Involving the Tryptophan Moiety

The structure of this compound is ideally suited for various cyclization reactions, most notably the Pictet-Spengler condensation, which constructs the tetrahydro-β-carboline scaffold common in many natural alkaloids.

Pictet-Spengler Condensations

The Pictet-Spengler reaction is a cornerstone transformation for tryptophan derivatives. It involves the condensation of the amino group with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution of the indole ring at the C2 position. The initial condensation forms an imine, which under acidic conditions is protonated to a reactive iminium ion that subsequently cyclizes. This reaction creates a new six-membered ring and introduces a new stereocenter at the C1 position of the resulting tetrahydro-β-carboline.

Diastereoselective Control in Imine Cyclizations

When L-tryptophan methyl ester reacts with an aldehyde, two diastereomers of the 1,3-disubstituted tetrahydro-β-carboline product can be formed: cis and trans. The stereochemical outcome is highly dependent on the reaction conditions, which allows for selective synthesis of either diastereomer. Generally, kinetically controlled conditions (e.g., weaker acids, lower temperatures) favor the formation of the cis isomer. Conversely, thermodynamically controlled conditions (e.g., stronger acids, elevated temperatures) tend to yield the more stable trans isomer through epimerization at the C1 position.

AldehydeAcid CatalystTemperatureControl TypeDiastereomeric Ratio (cis:trans)
VariousTFA-KineticPredominantly cis
VariousHCl-78 °CKineticHigh cis selectivity
VariousTFA70 °CThermodynamicHigh trans selectivity
Kinetic and Thermodynamic Considerations in Spirocyclic Formation

The mechanism of the Pictet-Spengler reaction involves two potential pathways for the cyclization of the iminium ion. The first is a direct attack at the C2 position of the indole. The second pathway involves an initial attack at the C3 position to form a spiroindolenine intermediate. This spirocyclic intermediate then rearranges to the final tetrahydro-β-carboline product. The balance between these pathways and the subsequent stereochemical outcome is governed by kinetic versus thermodynamic control.

Under kinetic control, the reaction is irreversible, and the product ratio reflects the relative rates of formation. This often leads to the cis product. Under thermodynamic control, the reaction is reversible, allowing for equilibration to the most stable diastereomer, which is typically the trans isomer. This equilibration is believed to occur via the reversible opening and closing of the newly formed ring or through the spiroindolenine intermediate.

Tryptophan DerivativeReaction ConditionsKey Observation
L-Tryptophan Methyl EsterSonicationKinetic control is enhanced, leading to up to a 9:91 trans:cis ratio.
L-Tryptophan Methyl EsterRefluxing BenzeneThermodynamic control favors the trans isomer.
L-Tryptophan Methyl Ester + Aryl Methyl KetonesAcidic ConditionsEquilibration occurs, with the (1R,3S)-diastereomer being the most thermodynamically stable.
Influence of Chiral Aldehydes and Ketones on Stereochemical Outcome

The use of a chiral aldehyde or ketone in the Pictet-Spengler reaction introduces another element of stereocontrol, a phenomenon known as double stereodifferentiation. The stereochemical course of the reaction is determined by the interaction between the chirality of the this compound and the chirality of the carbonyl component.

This interaction can be described as "matched" or "mismatched." In a matched pair, the inherent facial selectivity of the two chiral reactants reinforces each other, leading to the formation of a single diastereomer with high selectivity. In a mismatched pair, the chiral centers oppose each other's influence, resulting in the formation of a mixture of diastereomers or a lower diastereomeric ratio. For example, the reaction of L-tryptophan derivatives with α-amino aldehydes derived from D-amino acids represents a 'matched' situation, yielding a single diastereomer. In contrast, using aldehydes derived from L-amino acids creates a 'mismatched' pair, resulting in two diastereomers.

Tryptophan DerivativeChiral Aldehyde SourcePairingStereochemical Outcome
L-Tryptophan Methyl EsterD-Amino AldehydeMatchedFormation of a single diastereomer.
L-Tryptophan Methyl EsterL-Amino AldehydeMismatchedFormation of two diastereomers.

Intramolecular Annulation Pathways

Beyond the Pictet-Spengler reaction, the indole nucleus of tryptophan derivatives can participate in other intramolecular annulation reactions to form different polycyclic systems. One such pathway involves the N-Bromosuccinimide (NBS)-induced cyclization of indole-containing precursors.

For instance, an NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide, a structure related to tryptophan, has been shown to produce fused- and spirocyclic indoline compounds. rsc.org The reaction proceeds rapidly under mild conditions in the presence of a base. rsc.org This type of transformation involves an initial electrophilic attack by bromine on the indole ring, followed by intramolecular nucleophilic attack by the side chain to form a new ring system, ultimately leading to spirocyclic indolines after rearrangement. This demonstrates an alternative cyclization strategy that leverages the nucleophilicity of the indole ring to construct complex molecular architectures distinct from the tetrahydro-β-carboline framework. rsc.org

Direct C-H Functionalization of the Tryptophan Indole Core

The indole ring of tryptophan presents multiple C-H bonds that can, in principle, be functionalized. However, achieving site-selectivity is a significant chemical challenge due to the nuanced differences in reactivity among the C2, C4, C5, C6, and C7 positions. Modern synthetic methods, particularly those employing transition metal catalysis, have enabled unprecedented control over these transformations.

Direct C-H glycosylation of the tryptophan indole core is a powerful method for synthesizing C-glycosyl amino acids, which are stable mimics of naturally occurring O- and N-glycosylated biomolecules. Palladium catalysis has been instrumental in achieving this transformation. Studies have shown that the C2 position of the indole is a common site for such functionalization.

One effective strategy involves the use of a directing group attached to the α-amino group of the tryptophan derivative. For instance, tryptophan methyl ester can be coupled with an auxiliary like isoquinoline-1-carboxylic acid (i1QA). This auxiliary directs a palladium catalyst to the C2 position of the indole ring, facilitating a C-H activation and subsequent coupling with a glycosyl donor. In a study on the synthesis of C-α-mannosyl tryptophan, the i1QA auxiliary on tryptophan methyl ester provided the desired C2-glycosylated product with high yield and excellent stereoselectivity. researchgate.netrsc.org The proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with the glycosyl donor. researchgate.netrsc.orgnih.gov

Another approach utilizes a transient directing group, such as norbornene, which facilitates the palladium-catalyzed C-H glycosylation of free (N-H) tryptophan, offering a more step-economical route to 2-glycosylindoles. chim.it These methods highlight the utility of palladium catalysis in forging a direct bond between the indole scaffold and a carbohydrate unit, a key step in the synthesis of complex glycopeptides. rsc.org

Table 1: Conditions for Palladium-Catalyzed C-H Glycosylation of Tryptophan Derivatives
StrategySubstrateCatalyst/AuxiliaryKey FindingsReference
Auxiliary-DirectedTryptophan methyl ester coupled with i1QAPd(OAc)₂ / i1QA AuxiliaryYielded C2-α-mannosylated product in 85% yield with exclusive α-selectivity. researchgate.netrsc.org
Transient MediatorFree (N-H) TryptophanPalladium catalyst / NorborneneProvides a direct and step-economical route to 2-glycosylindoles. chim.it

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties, including metabolic stability and lipophilicity. Site-selective trifluoromethylation of the tryptophan indole ring, particularly at the electron-rich C2 position, has been achieved using various modern synthetic protocols.

Visible-light-induced photoredox catalysis offers a mild and efficient method for this transformation. Using an iridium-based photocatalyst and a trifluoromethyl source such as sodium trifluoromethanesulfinate (CF₃SO₂Na), the C2 position of tryptophan residues within peptides can be selectively trifluoromethylated. chemistrysteps.com This method is characterized by its mild, biocompatible conditions and tolerance of various functional groups. chemistrysteps.com

Copper-catalyzed radical trifluoromethylation provides another route for the late-stage modification of tryptophan-containing peptides. mdpi.com This approach is noted for its operational simplicity, preservation of chirality, and chemoselectivity for the tryptophan indole ring over other amino acid side chains. mdpi.com

It is important to note that the success of these reactions can be sensitive to the protecting groups on the amino acid. For the related trifluoromethylthiolation reaction, it was observed that while unprotected indoles reacted effectively, Cbz-protected tryptophan residues showed very limited conversion, and the desired product could not be isolated. chemicalbook.comnih.gov This suggests that the choice of protecting group is a critical parameter for achieving successful C-H functionalization.

Functionalization at the C7 position of the tryptophan indole core is notoriously difficult to achieve directly due to the preferential reactivity of other positions, especially C2 and C3. However, a specialized iridium- and palladium-catalyzed strategy has been developed to access this position with high selectivity. guidechem.comorganic-chemistry.org

This method was demonstrated on N-Boc-L-tryptophan methyl ester and proceeds via a one-pot, two-step sequence. guidechem.comorganic-chemistry.org

Iridium-Catalyzed C2/C7-Diborylation : An iridium catalyst, in conjunction with a bipyridine ligand, directs the borylation of the indole ring at both the C2 and C7 positions using a boron-containing reagent like pinacolborane.

Palladium-Catalyzed C2-Protodeboronation : Following the diborylation, a palladium catalyst is introduced in situ. This second catalyst selectively cleaves the C-B bond at the more sterically accessible and electronically distinct C2 position, leaving the C7-borylated product intact. guidechem.comorganic-chemistry.org

The resulting C7-boro-L-tryptophan methyl ester is a versatile intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents at the C7 position. guidechem.comorganic-chemistry.org This sequential catalysis strategy provides an elegant solution to the challenge of site-selective C7 functionalization. guidechem.com

Table 2: Strategy for Site-Selective C7-Functionalization of Tryptophan Methyl Ester
StepReaction TypeCatalystDescriptionReference
1C-H DiborylationIridium(I) complexSimultaneously functionalizes the C2 and C7 positions with boryl groups. guidechem.comorganic-chemistry.org
2ProtodeboronationPalladium(II) acetateSelectively removes the boryl group from the C2 position. guidechem.comorganic-chemistry.org

Applications of Cbz L Tryptophan Methyl Ester in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

The indole (B1671886) moiety of tryptophan is a common structural motif in a vast array of biologically active natural products. Cbz-L-tryptophan methyl ester and its closely related derivatives are pivotal starting materials for accessing these complex structures.

Indole Alkaloids (e.g., Strictosidine (B192452), Arborisidine, Fumitremorgins)

The synthesis of many monoterpenoid indole alkaloids (MIAs) relies on the Pictet-Spengler reaction, which condenses a tryptamine (B22526) equivalent with an aldehyde or ketone. While many syntheses employ L-tryptophan methyl ester directly, the principles of amine protection are central to controlling reactivity and stereochemistry.

Strictosidine: As a central intermediate in the biosynthesis of over 2,000 MIAs, the total synthesis of strictosidine is a significant achievement. Synthetic strategies often involve the Pictet-Spengler reaction between a tryptamine derivative and secologanin. epdf.pubmipdatabase.com While direct use of this compound is not always cited, the use of related protected precursors like N-Cbz-tryptamine is a key strategy to facilitate these transformations. The control of the stereocenter at the C3 position is a critical challenge in these syntheses. epdf.pubmipdatabase.com

Arborisidine: The asymmetric total synthesis of arborisidine, a Kopsia indole alkaloid, has been achieved starting from D-tryptophan methyl ester, the enantiomer of the L-form. This synthesis highlights the utility of tryptophan methyl esters in diastereoselective Pictet-Spengler reactions with ketones to construct challenging quaternary carbon centers.

Fumitremorgins: In the synthesis of the fungal metabolite fumitremorgin C and its potent ABCG2 inhibitor analog, Ko143, the core structure is often assembled from L-tryptophan or 6-methoxy-L-tryptophan derivatives. An alternative synthetic route has been developed for the key intermediate, 6-methoxy-L-tryptophan methyl ester, which begins with Cbz-L-aspartic acid α-methyl ester, demonstrating the versatility of Cbz-protected amino acids in building complex heterocyclic systems.

Spirotryprostatin Alkaloids

Spirotryprostatin alkaloids, such as spirotryprostatin B, are characterized by a unique spiro[pyrrolidin-3,3′-oxindole] core and have attracted significant synthetic interest due to their anti-cancer properties. Total syntheses often commence with L-tryptophan methyl ester. One notable strategy involves the preparation of 2-halotryptophan methyl esters from L-tryptophan methyl ester, which then undergo spirocyclic cyclization. The initial protection of the tryptophan amine group, for which a Cbz group is a classic choice, is fundamental to orchestrating the subsequent complex bond formations, such as the Mannich reaction used in the inaugural synthesis of spirotryprostatin B.

Cyclic Peptides (e.g., Cyclomarin A)

Cyclomarin A is a cyclic heptapeptide (B1575542) with potent anti-mycobacterial and anti-malarial activities. Its total synthesis is a complex undertaking, often relying on a combination of solution-phase and solid-phase peptide synthesis (SPPS) techniques. While modern SPPS approaches to cyclomarin heavily favor Fmoc- and Boc-protected amino acids, Cbz protection has been strategically employed in the synthesis of specific, complex building blocks. For instance, in preparing a challenging Fmoc-(2S,3R)-β-hydroxy tryptophan building block, the indole nitrogen of an aldehyde reactant was protected with a Cbz group to prevent side reactions during a crucial aldol (B89426) addition step.

Amanitin Derivatives and Amatoxin Drug Conjugates

Amanitins (B175416) are highly toxic bicyclic octapeptides isolated from Amanita mushrooms. Their potent inhibition of RNA polymerase II has made them a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy. The total synthesis of amanitins and their derivatives for ADCs requires functionalized tryptophan building blocks, where this compound and its analogs are critical.

A key challenge is the synthesis of 6-hydroxy-L-tryptophan, which provides a handle for attaching linkers. Synthetic routes have been developed that utilize Cbz protection for both the indole nitrogen and the alpha-amino group. For example, (S)-6-Benzyloxy-N-carbobenzyloxy-L-tryptophan methyl ester is a key intermediate that can be synthesized and incorporated into the peptide chain. The Cbz group provides robust protection during the complex steps of peptide assembly and the formation of the characteristic tryptathionine bridge between cysteine and tryptophan residues.

StepPrecursorReagentsProductPurpose
16-Benzyloxy indoleCbzCl, Et3N, DMAPN-Cbz-6-benzyloxy indoleIndole nitrogen protection.
2N-Cbz-6-benzyloxy indoleBoc-2-phosphonoglycine benzyl (B1604629) dimethyl ester, DBUProtected dehydrotryptophan derivativeIntroduction of the amino acid side chain.
3Protected dehydrotryptophan derivative[Rh((R,R)-DiPAMP)COD]BF4, H2Cbz-protected 6-benzyloxy-L-tryptophan derivativeAsymmetric hydrogenation to establish correct stereochemistry.
4Cbz-protected 6-benzyloxy-L-tryptophan derivativePd/C, H2; then Ac2O6-Acetoxy-tryptophan derivativeDeprotection and modification for peptide synthesis.

Building Block for Peptide and Peptidomimetic Construction

The primary role of this compound in this context is to serve as a protected monomer unit for the stepwise assembly of peptide chains.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first widely used, reversible Nα-protecting group and foundational to the field of peptide synthesis. It was instrumental in early solution-phase syntheses. However, in the context of modern Solid-Phase Peptide Synthesis (SPPS), the Cbz group has been largely supplanted by the t-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The reason for this shift lies in the cleavage conditions. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or strong acidic conditions like HBr in acetic acid. These conditions are often incompatible with the solid support resins and other protecting groups used in SPPS. In contrast, the Fmoc group is cleaved by mild base, and the Boc group by moderate acid, offering a more orthogonal and versatile strategy for building peptides on a solid support. The modification of the tryptophan indole ring is a particular problem during the acidic cleavage steps in Boc-based synthesis, a side reaction that can be mitigated using Fmoc chemistry. Consequently, while historically significant, this compound has very limited direct application in modern automated SPPS protocols.

Solution-Phase Coupling Reactions

In solution-phase peptide synthesis, the formation of the amide bond between two amino acid residues is a critical step that requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other. While this compound has its amino group protected, its primary role in coupling reactions often involves its deprotected form acting as the amine component or, more commonly, its corresponding carboxylic acid (Cbz-L-Trp-OH) is used as the carboxyl component to be coupled with another amino acid ester.

The process typically involves an activating agent that converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amino group of the coupling partner. A variety of coupling reagents have been employed for this purpose, each with its own merits regarding reaction speed, efficiency, and suppression of side reactions like racemization. uniurb.it Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents. uniurb.itmdpi.com For instance, the synthesis of dipeptides containing sterically hindered amino acids has been successfully achieved using specialized hypervalent iodine(III) reagents, which facilitate coupling under mild conditions. frontiersin.org Flow chemistry has also been adapted for mixed anhydride (B1165640) mediated peptide couplings, demonstrating a scalable and efficient method for dipeptide synthesis. cam.ac.uk

Below is a table summarizing representative solution-phase coupling reactions to form peptide bonds involving a protected tryptophan or phenylalanine moiety, illustrating the common strategies employed.

N-Protected Amino AcidAmine ComponentCoupling Reagent/SystemDipeptide ProductYieldReference
Cbz-L-Phe-OHH-L-Leu-NH₂DCC, AOT reversed micellesCbz-Phe-Leu-NH₂~56% mdpi.com
Cbz-L-Phe-OHH-L-Val-OMe·HClIsobutyl chloroformate, NMMCbz-Phe-Val-OMe- cam.ac.uk
Cbz-L-Phe-OHH-L-Tyr(Bzl)-OMeIBA-OBz, (4-MeOC₆H₄)₃P, DMAPCbz-L-Phe-L-Tyr(Bzl)-OMe93% frontiersin.org
Cbz-L-Trp-Pro dipeptideArg-His dipeptideEDCI·HCl, HOBtTetrapeptide92% nih.gov

Table 1: Examples of Solution-Phase Peptide Coupling Reactions. Note: Phe (Phenylalanine) is often used as a model for Trp (Tryptophan) in methodology development.

Synthesis of Constrained Peptidomimetics (e.g., Tetrahydro-β-carboline Scaffolds)

To overcome the limitations of natural peptides, such as poor metabolic stability and conformational flexibility, medicinal chemists often design peptidomimetics with constrained geometries. acs.org this compound is a key precursor for synthesizing such constrained analogues, particularly those containing the tetrahydro-β-carboline (THBC) scaffold. nih.govresearchgate.net

The most effective method for this transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (in this case, L-tryptophan methyl ester) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. rsc.orgresearchgate.net The reaction proceeds through an iminium ion intermediate, and the stereochemical outcome—yielding either cis or trans diastereomers—can be controlled by the reaction conditions. longdom.org Thermodynamic control, often achieved with prolonged reaction times or stronger acids, typically favors the more stable trans product. Conversely, kinetic control can favor the cis product, a selectivity that can be enhanced by the presence of an N-Cbz group. researchgate.netlongdom.org Research has shown that using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can promote these reactions efficiently, sometimes even without a catalyst, due to its strong hydrogen-bond-donating ability and high ionizing power. rsc.org

Aldehyde/Ketone ReactantSolvent/ConditionsProductYieldcis:trans RatioReference
p-NitrobenzaldehydeHFIP, reflux1-(4-Nitrophenyl)-THBC-3-carboxylate98%52:48 rsc.org
p-ChlorobenzaldehydeHFIP, reflux1-(4-Chlorophenyl)-THBC-3-carboxylate95%55:45 rsc.org
BenzaldehydeBenzene, reflux1-Phenyl-THBC-3-carboxylate94%56:44 rsc.org
Ethyl pyruvateHFIP, reflux1-Methyl-1-ethoxycarbonyl-THBC84%- rsc.org
Methyl propynoateTFATHBC with exocyclic double bond-- rsc.org

Table 2: Synthesis of Tetrahydro-β-carboline (THBC) Derivatives from L-Tryptophan Methyl Ester via Pictet-Spengler Reaction.

Derivatization for Catalytic and Material Science Applications

The unique chemical structure of this compound, particularly the indole side chain, makes it an attractive starting material for derivatization into functional molecules for catalysis and material science.

Development of Polymeric Microbeads as Heterogeneous Catalysts

Heterogeneous catalysts are highly valued in green chemistry for their ease of separation and reusability. L-tryptophan methyl ester has been successfully used to create functional polymeric microbeads that act as efficient heterogeneous organocatalysts. nih.govnih.gov

The synthesis begins with the derivatization of L-tryptophan methyl ester into a polymerizable monomer, N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp). tubitak.gov.tr This monomer is then subjected to suspension copolymerization with a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). This process yields spherical, cross-linked microbeads, denoted as [poly(EGDMA-MATrp)], with average diameters in the micrometer range. nih.gov

These microbeads have been effectively applied as heterogeneous catalysts in the conjugate addition of nitromethane (B149229) to substituted 2-iminochromenes, a reaction that proceeds efficiently in aqueous media. tubitak.gov.tr The catalytic activity is attributed to the unique environment provided by the polymer, where hydrophobic interactions, specifically π-π stacking between the tryptophan indole rings on the polymer and the aromatic substrates, play a crucial role in activating the reactants. nih.govnih.gov The catalyst demonstrates high durability and can be recovered and reused multiple times without a significant loss of activity. tubitak.gov.tr

Synthesis of Amino Acid-Based Surfactants

Amino acid-based surfactants are a class of amphiphiles that have garnered significant interest due to their derivation from renewable resources, excellent biodegradability, and low toxicity. academie-sciences.frwhiterose.ac.uk The structural diversity of amino acids allows for the fine-tuning of surfactant properties. Tryptophan, with its bulky hydrophobic indole group, is an attractive polar head group for designing novel surfactants. nih.gov

Synthetic routes to tryptophan-based surfactants often involve modifying the N-terminus or C-terminus to attach a long hydrophobic alkyl chain. For example, cationic surfactants have been prepared by first acylating the α-amino group of tryptophan with a long-chain acyl chloride (e.g., dodecanoyl chloride). nih.gov In more complex designs, tryptophan-containing dipeptides are synthesized and subsequently functionalized. One strategy involves coupling Nα-acyl-tryptophan to another amino acid methyl ester, such as arginine methyl ester, to create a dipeptide head group. mdpi.com The resulting molecule, like Nα-dodecyl-tryptophan-arginine methyl ester hydrochloride, combines the hydrophobicity of the tryptophan side chain and the long alkyl tail with the cationic charge of the arginine residue. mdpi.com

The properties of these surfactants, such as their critical micelle concentration (CMC) and antimicrobial efficacy, are highly dependent on their molecular structure, including the length of the alkyl chain and the nature of the polar head group. mdpi.comnih.gov

Stereochemical Investigations and Chiral Induction with Cbz L Tryptophan Methyl Ester

Diastereoselective Reactions Influenced by the Chiral Center

The chiral center of Cbz-L-tryptophan methyl ester plays a crucial role in directing the stereochemical course of reactions, leading to the preferential formation of one diastereomer over others. This substrate-controlled diastereoselectivity is a cornerstone of its utility in asymmetric synthesis.

One prominent example is the Pictet-Spengler reaction, a key method for constructing β-carboline skeletons found in many natural products. When this compound reacts with aldehydes, the existing stereocenter influences the cyclization, often favoring the formation of the trans-1,2,3-trisubstituted tetrahydro-β-carboline under thermodynamic control. nih.gov The steric bulk of the substituents on both the nitrogen and the ester group can significantly impact the diastereomeric ratio. nih.gov For instance, the reaction with aryl methyl ketones can yield a mixture of (1R,3S) and (1S,3S) diastereomers, with the (1R,3S) being the more thermodynamically stable product. mdpi.com

Another significant application is in the synthesis of complex indole (B1671886) alkaloids. In the total synthesis of compounds like verruculogen (B192650) and fumitremorgin A, a diastereoselective Pictet-Spengler cyclization of a derivative prepared from N-Boc-L-tryptophan methyl ester was a key step. Although the facial selectivity was moderate (2:1), the major diastereomer was effectively utilized to complete the syntheses, highlighting how the inherent chirality of the tryptophan starting material was critical for establishing a new stereocenter. mdpi.comnih.gov

Furthermore, in the synthesis of pyrroloindoline alkaloids, the chirality of tryptophan derivatives is instrumental. For example, a copper-catalyzed arylation of a cyclic dipeptide derived from tryptophan proceeded with high yield and excellent diastereoselectivity, demonstrating the controlling influence of the tryptophan stereocenter in the formation of new stereogenic centers. mdpi.comnih.gov

Asymmetric Induction Strategies Leveraging the L-Tryptophan Stereochemistry

The L-tryptophan stereochemistry is a powerful tool for asymmetric induction, where the chiral information from the starting material is transferred to new stereocenters in the product. This strategy is frequently employed in the synthesis of enantiomerically enriched compounds.

A notable example is the iridium-catalyzed reverse prenylation of L-tryptophan methyl ester. mdpi.comnih.gov This reaction, used in the total synthesis of (−)-brevicompanine B and (+)-aszonalenin, creates two new adjacent stereogenic centers. mdpi.comnih.gov The stereochemical outcome is directly controlled by the chirality of the tryptophan derivative. mdpi.com Optimization of reaction conditions, including the base, ligand, and temperature, significantly improved the diastereomeric ratio of the prenylation from 1.3:1 to over 20:1 (exo to endo). mdpi.comresearchgate.net

The use of chiral auxiliaries derived from L-tryptophan is another effective strategy. In some syntheses, a chiral auxiliary is attached to a molecule to direct a subsequent stereoselective reaction, after which it can be removed. For example, diketopiperazines formed from tryptophan and another amino acid, like valine, can enhance chiral induction. uni-hamburg.de The steric hindrance provided by the isopropyl group of the valine residue can direct alkylation to occur from the anti-position, leading to a high degree of stereocontrol. uni-hamburg.de

The following table summarizes selected diastereoselective reactions where the stereochemistry of the L-tryptophan derivative was the primary source of chiral induction.

Reaction TypeReactantsCatalyst/ConditionsProductDiastereomeric Ratio (dr)Ref
Pictet-Spengler CyclizationN-Boc-L-tryptophan methyl ester derivative and TBDPS-protected peroxy-aldehyde-Tricyclic precursor for verruculogen2:1 mdpi.comnih.gov
Iridium-Catalyzed Reverse PrenylationL-tryptophan methyl ester and tertiary carbonate[{Ir(cod)Cl}₂] and phosphoramidite (B1245037) ligandHexahydropyrrolo[2,3-b]indole>20:1 (exo:endo) mdpi.comresearchgate.net
Pictet-Spengler ReactionL-tryptophan methyl ester and aryl methyl ketonesAcidic conditions (thermodynamic control)(1R,3S)-1-aryl-3-isopropoxycarbonyl-1-methyl-1,2,3,4-tetrahydro-β-carboline1:1 to 5:1 mdpi.com
Friedel-Crafts AlkylationDiketopiperazine from L-tryptophan and tetracyclic bromideSilver hexafluoroantimonateRegioisomeric dimeric alkaloids1:1.4 nih.gov

Control of Enantiomeric Purity in Downstream Derivatives

Maintaining the enantiomeric integrity of the chiral center from this compound throughout a synthetic sequence is paramount. The enantiomeric purity of the final product is directly dependent on the stereochemical fidelity of each reaction step.

In peptide synthesis, the use of protected amino acids like this compound is standard. The carbobenzoxy (Cbz) protecting group on the α-amino group and the methyl ester on the carboxyl group prevent unwanted side reactions during peptide coupling. The conditions for deprotection must be carefully chosen to avoid racemization. For instance, the Cbz group is typically removed by catalytic hydrogenation, a mild method that generally preserves the stereochemistry of the α-carbon.

The synthesis of peptidyl ketones via the cross-coupling of N-Cbz protected α-amino acid thiol esters with boronic acids has been shown to proceed with complete retention of stereochemistry. nih.gov By using a palladium catalyst with a suitable phosphine (B1218219) ligand, N-Cbz-L-tryptophan thiophenyl ester can be coupled with various boronic acids to yield the corresponding ketones with high enantiomeric purity (ee > 99%). nih.gov

Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy are essential for verifying the enantiomeric purity of intermediates and final products. For example, chiral HPLC can be used to separate and quantify the L- and D-enantiomers, confirming the preservation of the desired stereochemistry. nih.gov

Analysis of Stereochemical Outcome in Complex Transformations

In multi-step syntheses involving complex transformations, the final stereochemistry is a cumulative result of several stereocontrolling elements. The inherent chirality of this compound often serves as the foundational stereochemical determinant.

The total synthesis of (+)-naseseazines A and B provides a compelling case study. nih.gov The synthesis started from Nα-Boc-Nin-Cbz-L-tryptophan methyl ester. The stereochemistry of the final natural products was revised based on the use of the L-amino acid derivative in the synthesis. nih.gov A key step involved a late-stage Friedel-Crafts-based coupling of advanced diketopiperazine structures, which formed quaternary stereogenic centers. The stereochemical outcome of this complex union was ultimately traced back to the L-tryptophan starting material. nih.gov

In another example, the synthesis of (+)-geissoschizine and (+)-Na-methylvellosimine utilized a Pictet-Spengler reaction under kinetic control to produce cis-tetrahydro-β-carboline propargyl esters as pure stereoisomers. nih.gov This demonstrates how reaction conditions (kinetic vs. thermodynamic control) can be manipulated to achieve a desired stereochemical outcome, even when starting from the same chiral precursor. nih.gov

The following table details examples of how the stereochemistry of L-tryptophan derivatives is analyzed and controlled in complex synthetic sequences.

Target MoleculeKey TransformationStereochemical Control ElementMethod of AnalysisOutcomeRef
(+)-Naseseazines A and BFriedel-Crafts AlkylationChirality of L-tryptophan derivativeComparison with natural productRevision of absolute stereochemistry nih.gov
(-)-Brevicompanine BIridium-Catalyzed Reverse PrenylationSubstrate control from L-tryptophan methyl esterOptimization of reaction conditionsHigh diastereoselectivity (>20:1) mdpi.comresearchgate.net
VerruculogenDiastereoselective Pictet-Spengler CyclizationSubstrate control from N-Boc-L-tryptophan methyl esterSeparation of diastereomersMajor diastereomer used for synthesis mdpi.comnih.gov
N-Cbz-α-amino ketonesPalladium-catalyzed cross-couplingRetention of stereochemistry from N-Cbz-L-tryptophan thiophenyl esterChiral HPLCComplete retention of stereochemistry (ee > 99%) nih.gov

Computational and Theoretical Studies of Cbz L Tryptophan Methyl Ester

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are fundamental to exploring the conformational landscape of flexible molecules such as Cbz-L-Trp-OMe. By mapping the potential energy surface, these methods can identify stable conformers and the energetic barriers between them, offering a detailed picture of the molecule's structural dynamics.

Assessment of Conformational Equilibria

The conformational equilibrium of amino acid esters is a critical factor influencing their reactivity and interaction in biological and chemical systems. While direct computational studies on Cbz-L-Trp-OMe are not extensively published, research on the closely related L-tryptophan methyl ester (Trp-OMe) provides significant insights. researchgate.net Theoretical calculations, for instance at the B3LYP/cc-pVDZ level, have been used to explore the potential energy surfaces of Trp-OMe, revealing multiple energy minima corresponding to different stable conformers. researchgate.net

In one such study on Trp-OMe, seven staggered stable conformers were identified on the torsional potential energy surfaces. researchgate.net The analysis indicated that the populations of these conformers were not significantly dependent on the solvent, suggesting that intramolecular forces are the primary determinants of conformational preference. researchgate.net The most stable conformer was identified by its specific dihedral angles (D1= 178.62°, D2=-69.77°, D3=-67.33° and D4=-140°). researchgate.net This type of analysis for Cbz-L-Trp-OMe would involve assessing the rotational freedom around the Cα-Cβ and C-N bonds of the amino acid backbone, as well as the orientation of the bulky carbobenzyloxy (Cbz) and methyl ester groups.

Table 1: Theoretical Methods for Conformational Analysis of Tryptophan Derivatives

Method Basis Set Application Reference
Density Functional Theory (DFT) 6-31G(d,p) Conformational analysis of Trp-OMe to find the most stable form. researchgate.net
B3LYP cc-pVDZ Calculation of potential energy surfaces for Trp-OMe to analyze conformational preferences. researchgate.net

Identification of Dominant Intramolecular Interactions (e.g., Hyperconjugation, Steric Effects)

The relative stability of different conformers is governed by a delicate balance of intramolecular interactions. For tryptophan derivatives, key interactions include hyperconjugation and steric effects. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these electronic effects.

Studies on Trp-OMe have shown that conformational preferences are largely dictated by hyperconjugative interactions. researchgate.net These involve the delocalization of electron density from the nonbonding electron pairs of the main chain nitrogen atom into specific antibonding orbitals (e.g., σ* Cα-Cβ, σ* Cα-C=O). researchgate.net Simultaneously, steric repulsion between bulky groups, such as the indole (B1671886) side chain and the ester group, and the nonbonding electron pairs of oxygen atoms leads to destabilization of certain conformations. researchgate.net The interplay between these stabilizing hyperconjugative effects and destabilizing steric clashes ultimately determines the dominant conformers in equilibrium. researchgate.net For Cbz-L-Trp-OMe, the large Cbz protecting group would introduce additional, significant steric and electronic (π-system) interactions that would need to be considered in a full conformational analysis.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT has emerged as a robust method for investigating the mechanisms of complex organic reactions. researchgate.net It allows for the characterization of transition states and intermediates, providing a quantitative understanding of reaction pathways and energy barriers. researchgate.netu-tokyo.ac.jp

Investigation of Transition States and Intermediates

DFT calculations are instrumental in mapping the entire energy profile of a reaction, from reactants to products, including the high-energy transition states and transient intermediates. u-tokyo.ac.jp For reactions involving Cbz-L-Trp-OMe, this approach can elucidate the step-by-step molecular transformations.

A prime example is the palladium-catalyzed C-H glycosylation of tryptophan derivatives to form C-mannosyl tryptophan. chinesechemsoc.orgresearchgate.net Computational studies using DFT (specifically the M06 functional) were performed to understand the mechanism of this challenging transformation. chinesechemsoc.org The calculations supported a concerted oxidative addition mechanism. chinesechemsoc.orgresearchgate.net A key intermediate, a six-membered Pd(II) palladacycle, was identified. chinesechemsoc.org The calculations detailed the stereospecific functionalization of this palladacycle intermediate with an α-mannosyl chloride donor, providing crucial support for the experimentally observed stereoselectivity. chinesechemsoc.orgresearchgate.net

Computational Modeling of Catalyzed Reactions (e.g., C-H Glycosylation, Trifluoromethylation)

Computational modeling extends beyond identifying intermediates to simulating the entire catalytic cycle, providing insights that can be used to optimize reaction conditions.

C-H Glycosylation: In the Pd-catalyzed C-H glycosylation, DFT studies were vital for rationalizing the reaction's efficiency and stereoselectivity. chinesechemsoc.orgresearchgate.net The calculations, which included solvation energy corrections using the SMD continuum solvation model, provided Gibbs free energies for the proposed intermediates and transition states. chinesechemsoc.org This detailed energetic information helps to explain why certain pathways are favored over others and why specific directing groups and reaction conditions are effective. chinesechemsoc.orgresearchgate.net

Trifluoromethylation: Another important transformation is the C-2 trifluoromethylation of the indole ring in Cbz-L-Trp-OMe. sioc-journal.cn While extensive DFT studies on this specific reaction are not widely published, mechanistic probes suggest the involvement of a free trifluoromethyl radical. sioc-journal.cn The reaction is almost completely inhibited in the presence of a radical scavenger like TEMPO. sioc-journal.cn Computational modeling, likely using DFT, could be employed to calculate the energetics of a proposed radical-based mechanism versus alternative pathways, thereby elucidating the precise role of the reagents and the factors controlling the reaction's success.

Table 2: Computationally Studied Reactions of Cbz-L-Tryptophan Methyl Ester Derivatives

Reaction Catalyst/Reagent Computational Method Key Findings Reference
C-H Glycosylation Pd(OAc)₂ DFT (M06 functional) Supported a concerted oxidative addition mechanism via a Pd(II) palladacycle intermediate. chinesechemsoc.orgresearchgate.net

Elucidation of Noncovalent Interactions in Reactivity and Selectivity (e.g., π-π stacking, hydrogen bonding)

Noncovalent interactions, though weak individually, collectively play a decisive role in molecular recognition, catalysis, and determining the selectivity of chemical reactions. acs.orgsfu.ca For a molecule like Cbz-L-Trp-OMe, with its multiple aromatic rings and hydrogen bond donors/acceptors, these interactions are paramount.

DFT calculations have been successfully used to reveal the critical role of noncovalent interactions in reactions involving tryptophan derivatives. tubitak.gov.trtubitak.gov.tr In one study, a heterogeneous catalyst was prepared based on polymeric microbeads derived from L-(+)-tryptophan methyl ester. tubitak.gov.trtubitak.gov.trnih.gov This catalyst was effective in promoting the conjugate addition of nitromethane (B149229) to 2-iminochromenes. tubitak.gov.trtubitak.gov.tr

DFT calculations (using the wB97X-D method, which is designed to handle dispersion effects) demonstrated that the catalytic activity was significantly influenced by π-π stacking interactions between the indole ring of the tryptophan unit in the catalyst and the aromatic substrate. tubitak.gov.trtubitak.gov.tr These interactions stabilize the transition state of the reaction. Furthermore, hydrogen bonding was also identified as a key factor in the reaction mechanism. tubitak.gov.trtubitak.gov.tr The results highlighted that substrates with electron-rich aromatic rings, which could form stronger π-π stacking interactions with the catalyst, gave the best results. tubitak.gov.tr This synergy of experimental and computational work underscores how understanding noncovalent forces is essential for designing more efficient and selective catalytic systems. tubitak.gov.trmdpi.com

Advanced Analytical Techniques in Research of Cbz L Tryptophan Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cbz-L-tryptophan methyl ester. It provides detailed information about the carbon-hydrogen framework, allowing for unambiguous confirmation of the compound's identity and stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a complete map of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal provides information about its electronic environment. For this compound, distinct signals are expected for the protons of the tryptophan side chain, the α-carbon, the methyl ester group, the carbobenzyloxy (Cbz) protecting group, and the aromatic rings. The integration of these signals corresponds to the number of protons, while the splitting pattern (multiplicity) reveals information about neighboring protons. rsc.org For example, the α-proton would typically appear as a multiplet due to coupling with the adjacent β-protons of the side chain.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and bonding environment. Key signals would include those for the ester carbonyl, the urethane (B1682113) carbonyl of the Cbz group, the aromatic carbons of the indole (B1671886) and benzyl (B1604629) groups, the α-carbon, and the methyl ester carbon. orgsyn.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The actual values may vary depending on the solvent and spectrometer frequency.

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
Indole N-H~8.1br s-
Aromatic (Indole & Benzyl)~7.0 - 7.6m~110 - 137
Amide N-H~5.1d-
Cbz CH₂~5.1s~67
α-CH~4.7m~54
Ester OCH₃~3.7s~52
β-CH₂~3.3m~28
Ester C=O--~172
Urethane C=O--~156

Abbreviations: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) is a homonuclear experiment that maps the coupling relationships between protons, typically those separated by two or three bonds. researchgate.net For this compound, a COSY spectrum would display cross-peaks connecting the amide N-H to the α-CH, the α-CH to the β-CH₂ protons, and within the aromatic spin systems of the indole ring. This allows for the sequential assignment of protons along the molecule's backbone and side chain.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that reveals one-bond correlations between protons and the carbon atoms they are directly attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. rsc.org This technique is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum by correlating them with the already assigned proton signals from the ¹H and COSY spectra. For instance, it would unambiguously link the proton signal at ~3.7 ppm to the methyl ester carbon at ~52 ppm.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov For a chiral molecule like this compound, this technique can unequivocally confirm the "L" configuration at the α-carbon.

The process involves first growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated. This map is then used to determine the precise spatial arrangement of every atom in the molecule, bond lengths, and bond angles. researchgate.net The absolute configuration is typically determined using anomalous dispersion effects, which confirms the L-stereochemistry inherited from the starting material, L-tryptophan.

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash column chromatography is a rapid and efficient preparative technique used to separate this compound from unreacted starting materials, reagents, and byproducts. biotage.comorgsyn.org The technique utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. wiley-vch.de A solvent or mixture of solvents (the mobile phase or eluent) is pushed through the column under moderate pressure.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. orgsyn.org For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate. wiley-vch.de By gradually increasing the polarity of the eluent (gradient elution), compounds are eluted in order of increasing polarity. orgsyn.org Fractions are collected and analyzed (often by TLC) to isolate the pure product.

Table 2: Example Eluent Systems for Flash Chromatography Purification

Stationary Phase Eluent System (v/v) Typical Application
Silica GelHexane / Ethyl Acetate (e.g., 4:1 to 1:1)Separation from non-polar impurities.
Silica GelDichloromethane / Methanol (B129727) (e.g., 99:1 to 95:5)Separation of more polar compounds.
Silica GelChloroform / Methanol (e.g., 20:1)Alternative system for polar compounds. rsc.org

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used for several purposes in the context of this compound research. ictsl.net It is used to monitor the progress of a reaction, to identify the optimal solvent system for flash column chromatography, and to assess the purity of the final product. wiley-vch.degavinpublishers.com

A TLC plate consists of a thin layer of adsorbent (like silica gel) coated on a solid support such as glass or aluminum. wiley-vch.de A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the eluent. The solvent moves up the plate by capillary action, and the components of the sample separate based on their polarity.

The position of a compound is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification by comparison with a standard. Purity is assessed by the presence of a single spot for the desired product. Visualization is often achieved using a UV lamp, as the indole ring is UV-active, or by staining with reagents like potassium permanganate. rsc.org

Table 3: Hypothetical TLC Data for a Reaction Mixture

Compound Rf Value (3:1 Hexane:EtOAc) Observation
Starting Material (e.g., L-Tryptophan Methyl Ester)0.15More polar, moves less
This compound 0.40 Product, intermediate polarity
Non-polar byproduct0.75Less polar, moves further

Q & A

Q. What are the established synthetic methodologies for Cbz-L-tryptophan methyl ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via carbodiimide-mediated coupling, typically using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dichloromethane at 0–20°C. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the methyl ester and controlling reaction temperature to minimize racemization . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of DCC relative to the carboxyl component) .

Q. How is the purity and enantiomeric integrity of this compound validated in peptide synthesis?

Purity is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 280 nm (tryptophan absorbance). Enantiomeric excess is determined via chiral chromatography or circular dichroism spectroscopy. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., m/z 428.17 for [M+H]⁺). NMR (¹H and ¹³C) verifies structural integrity, with characteristic signals for the Cbz group (δ 5.1 ppm, singlet for CH₂) and methyl ester (δ 3.7 ppm, singlet) .

Q. What analytical techniques are recommended for quantifying methyl ester content in derivatives like this compound?

Gas chromatography-mass spectrometry (GC-MS) after transesterification with boron trifluoride-methanol is widely used. The methyl ester is hydrolyzed to free fatty acids, derivatized to fatty acid methyl esters (FAMEs), and quantified against internal standards (e.g., methyl heptadecanoate). Alternatively, ¹H NMR integration of the methyl ester peak (δ 3.7 ppm) relative to aromatic protons provides a direct quantification method .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction parameters for synthesizing this compound?

The Taguchi method employs orthogonal arrays (e.g., L9 for four parameters at three levels) to systematically evaluate factors like catalyst concentration, solvent polarity, temperature, and stoichiometry. For example, in analogous methyl ester syntheses, catalyst concentration (e.g., DCC) was the most influential parameter (77.6% contribution to yield variance). Signal-to-noise (S/N) ratio analysis identifies optimal conditions (e.g., 1.5 wt% catalyst, 20°C), reducing experimental runs while maximizing yield (up to 96.7% in validation studies) .

Q. How should researchers address contradictions in reported yields or stability data for this compound?

Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or storage conditions. For stability studies, accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., ester hydrolysis or Cbz-group oxidation). Meta-analysis of literature data should account for solvent systems (e.g., dichloromethane vs. DMF) and protecting group strategies .

Q. What strategies ensure enantiomeric purity during large-scale synthesis of this compound?

Enantiomeric purity is maintained by using optically pure starting materials (L-tryptophan) and avoiding racemization-prone conditions (e.g., high temperatures or prolonged exposure to basic media). Kinetic resolution via enzymatic methods (e.g., lipases in organic solvents) or asymmetric catalysis (e.g., Evans’ oxazolidinones) can further enhance stereochemical fidelity. Chiral HPLC tracking during intermediate steps is critical for quality control .

Q. How does the choice of solvent impact the coupling efficiency in synthesizing Cbz-protected peptides?

Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may increase epimerization risk. Dichloromethane balances solubility and low basicity, minimizing racemization. Solvent dielectric constant correlates with reaction rate: higher polarity accelerates carbodiimide activation but may reduce yield due to side reactions (e.g., urea formation). Solvent screening via DoE (Design of Experiments) is recommended for novel derivatives .

Methodological Notes

  • Data Reliability : Prioritize peer-reviewed sources (e.g., ACS publications) over commercial databases. Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MestReNova) .
  • Ethical Compliance : Document safety protocols for handling DCC (skin irritant) and dichloromethane (carcinogen) under institutional guidelines .

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